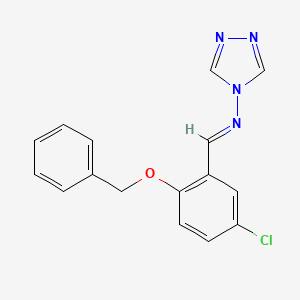
(E)-1-(5-chloro-2-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(5-chloro-2-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-chloro-2-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-phenylmethoxybenzaldehyde and 1,2,4-triazole.
Condensation Reaction: The aldehyde group of 5-chloro-2-phenylmethoxybenzaldehyde reacts with the amino group of 1,2,4-triazole under acidic or basic conditions to form the imine linkage.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(5-chloro-2-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylmethoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antifungal agent.
Industry: Used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of (E)-1-(5-chloro-2-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It may interfere with the synthesis of essential biomolecules or disrupt cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(5-chloro-2-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine: can be compared with other triazole derivatives such as fluconazole, itraconazole, and voriconazole.
Uniqueness: The presence of the phenylmethoxy group and the specific substitution pattern on the phenyl ring may confer unique biological properties.
List of Similar Compounds
- Fluconazole
- Itraconazole
- Voriconazole
Eigenschaften
IUPAC Name |
(E)-1-(5-chloro-2-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-15-6-7-16(22-10-13-4-2-1-3-5-13)14(8-15)9-20-21-11-18-19-12-21/h1-9,11-12H,10H2/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPMXRUKQLQGJB-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)/C=N/N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(E)-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908295.png)
![2-{(E)-[2-(phenylcarbamothioyl)hydrazinylidene]methyl}phenyl benzenesulfonate](/img/structure/B5908299.png)
![(2E)-2-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}hydrazinecarboxamide](/img/structure/B5908305.png)
![N-[(E)-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908306.png)
![(2E)-2-{3-[(4-fluorobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B5908314.png)
![(2E)-2-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-N-methylhydrazinecarbothioamide](/img/structure/B5908325.png)
![N'-[(E)-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B5908327.png)
![N-[(E)-{3-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908359.png)
![methyl N-[(Z)-(1-benzyl-2-methylindol-3-yl)methylideneamino]carbamate](/img/structure/B5908361.png)
![(6Z)-6-({2-[(4-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5908362.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide](/img/structure/B5908373.png)
![N-[(E)-{3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908382.png)
![N-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908388.png)
![[(E)-2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate](/img/structure/B5908390.png)
